N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenyl groups and a dimethylamino group attached to the triazine ring. It is known for its applications in various fields, including organic electronics and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with aniline derivatives. One common method involves the following steps:
Step 1: Cyanuric chloride is dissolved in an organic solvent such as dichloromethane.
Step 2: Aniline derivatives, such as N,N-dimethylaniline, are added to the solution.
Step 3: The reaction mixture is stirred at low temperatures (0-5°C) to facilitate the substitution of chlorine atoms with the aniline derivatives.
Step 4: The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Materials Science: It is employed in the development of advanced materials with specific optical and electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as a stabilizer in polymer formulations to enhance resistance to UV degradation.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine involves its ability to participate in charge transfer interactions. The compound’s electron-donating dimethylamino group and electron-accepting triazine ring facilitate the formation of charge transfer complexes. These interactions are crucial in its applications in organic electronics, where it acts as an electron-transporting material .
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: This compound has pyridine groups instead of phenyl groups, leading to different electronic properties.
3,6-di(tert-butyl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: This compound contains a carbazole moiety, which imparts unique photophysical properties.
Uniqueness: N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine is unique due to its specific combination of electron-donating and electron-accepting groups, making it highly effective in charge transfer applications. Its structural features enable it to form stable charge transfer complexes, which are essential for its use in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
18808-10-1 |
---|---|
Molekularformel |
C17H16N4 |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
N,N-dimethyl-4,6-diphenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4/c1-21(2)17-19-15(13-9-5-3-6-10-13)18-16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
HVSPUVJKJLOMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.